molecular formula C14H22O6S2 B13782741 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid CAS No. 68310-32-7

3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid

Cat. No.: B13782741
CAS No.: 68310-32-7
M. Wt: 350.5 g/mol
InChI Key: AGVKDMDEUHNXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzene ring substituted with a sulfonic acid group and an alkyl ether sulfonyl group. It is a derivative of benzenesulfonic acid, which is known for its strong acidity and solubility in water and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group . The alkyl ether sulfonyl group can be introduced through a subsequent reaction with an appropriate alkyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and alkyl ether sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules . The compound can inhibit enzyme activity or disrupt cellular processes by modifying the structure and function of proteins and other biomolecules .

Comparison with Similar Compounds

Properties

CAS No.

68310-32-7

Molecular Formula

C14H22O6S2

Molecular Weight

350.5 g/mol

IUPAC Name

3-(6-methylheptoxysulfonyl)benzenesulfonic acid

InChI

InChI=1S/C14H22O6S2/c1-12(2)7-4-3-5-10-20-22(18,19)14-9-6-8-13(11-14)21(15,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,15,16,17)

InChI Key

AGVKDMDEUHNXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.